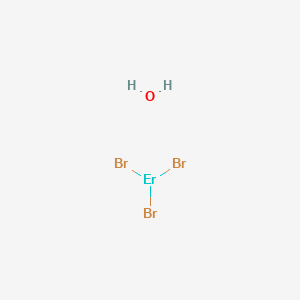

tribromoerbium;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tribromoerbium;hydrate, is a highly pure compound of erbium, a rare earth element. This compound is known for its violet solid appearance and high solubility in water. It is used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Erbium(III) bromide hydrate is typically prepared by dissolving erbium(III) oxide or erbium carbonate in hydrobromic acid. This process results in the formation of the hydrate, which cannot be dehydrated without partial hydrolysis . The anhydrous form of erbium(III) bromide is prepared by the direct reaction of erbium metal with bromine .

Análisis De Reacciones Químicas

Erbium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.

Substitution Reactions: It can undergo substitution reactions with other halides or ligands.

Hydrolysis: The hydrate form can undergo partial hydrolysis when attempts are made to dehydrate it.

Common reagents used in these reactions include hydrobromic acid for preparation and other halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Erbium(III) bromide hydrate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in chemical synthesis and analysis.

Medicine: It is used in the development of certain medical devices and treatments.

Industry: It is used in water treatment, crystal growth applications, and as a catalyst in various industrial processes

Mecanismo De Acción

The mechanism of action of erbium(III) bromide hydrate involves its interaction with other molecules and ions. It can act as a Lewis acid, facilitating various chemical reactions. The specific molecular targets and pathways depend on the application and the reaction conditions.

Comparación Con Compuestos Similares

Erbium(III) bromide hydrate can be compared with other similar compounds, such as:

Erbium(III) chloride hydrate: Similar in structure and properties, but with chloride ions instead of bromide.

Erbium(III) fluoride: Used in similar applications but has different solubility and reactivity properties.

Erbium(III) iodide: Another halide of erbium with slightly different properties and applications

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of erbium compounds.

Propiedades

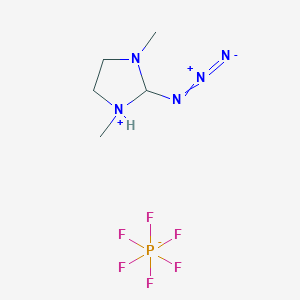

IUPAC Name |

tribromoerbium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXGQBUPAJVAEP-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

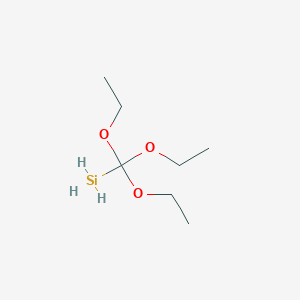

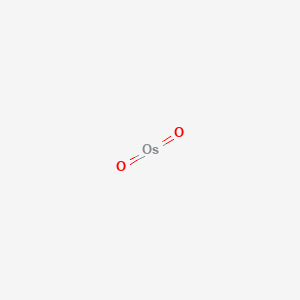

O.Br[Er](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3ErH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,13S,14S,17S)-17-Allyl-17-hydroxy-13-methyl-6,7,8,13,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7949935.png)